molecular formula C15H14Cl3F3N4 B14783581 N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride

N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride

Cat. No.: B14783581
M. Wt: 413.6 g/mol
InChI Key: UVDPHZMPCLYNIR-UHFFFAOYSA-N
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Description

N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[62102,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride is a complex organic compound with a unique structure that combines a pyrimidine ring with a tricyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine ring and the tricyclic amine separately. The pyrimidine ring can be synthesized through a series of reactions involving chlorination and trifluoromethylation of a suitable precursor. The tricyclic amine is prepared through cyclization reactions involving appropriate starting materials. The final step involves coupling the pyrimidine ring with the tricyclic amine under specific reaction conditions, followed by the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring or the tricyclic amine.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[6.2.1.0(2,7)]undeca-4-ene: A structurally related compound with a similar tricyclic framework.

    3,7,9-triazatricyclo[6.2.1.01,5]undeca-2,4-dienes: Compounds with a similar tricyclic structure but different functional groups.

Uniqueness

N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride is unique due to the presence of both a pyrimidine ring and a tricyclic amine in its structure. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H14Cl3F3N4

Molecular Weight

413.6 g/mol

IUPAC Name

N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride

InChI

InChI=1S/C15H12ClF3N4.2ClH/c16-13-10(15(17,18)19)6-20-14(23-13)21-7-1-2-8-9(5-7)12-4-3-11(8)22-12;;/h1-2,5-6,11-12,22H,3-4H2,(H,20,21,23);2*1H

InChI Key

UVDPHZMPCLYNIR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3=C(C1N2)C=CC(=C3)NC4=NC=C(C(=N4)Cl)C(F)(F)F.Cl.Cl

Origin of Product

United States

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